molecular formula C10H14O2 B7875092 1-(3-Methoxyphenyl)propan-2-ol CAS No. 34322-78-6

1-(3-Methoxyphenyl)propan-2-ol

Cat. No.: B7875092
CAS No.: 34322-78-6
M. Wt: 166.22 g/mol
InChI Key: JNKFBLWILRREOG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)propan-2-ol is a secondary alcohol featuring a 3-methoxyphenyl group attached to the second carbon of a propan-2-ol backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy group’s electron-donating nature, influencing solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-methoxyphenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the compound can be produced through catalytic hydrogenation of 1-(3-methoxyphenyl)propan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often at elevated temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-methoxyphenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be further reduced to 1-(3-methoxyphenyl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 1-(3-Methoxyphenyl)propan-2-one.

    Reduction: 1-(3-Methoxyphenyl)propan-2-amine.

    Substitution: Various substituted phenylpropanol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Bioactivity

  • 1-(3′,4′-Dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane (Compound 1) Structural Difference: Contains dihydroxyphenyl (3′,4′-OH) and 4″-methoxyphenyl groups. Bioactivity: Exhibits potent anti-inflammatory activity (IC50 = 4.00 μmol/L) in RAW264.7 macrophages, surpassing the positive control L-NMMA (IC50 = 10.18 μmol/L).
  • 1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol Structural Difference: Methoxy group at the para position (vs. meta in the target compound) and a methylamino substituent. Synthetic Efficiency: Achieved 99% yield via optimized routes, suggesting that para-substitution may simplify synthesis. Implication: Positional isomerism (meta vs. para) affects electronic distribution and steric accessibility, influencing both synthetic feasibility and pharmacological interactions.

Functional Group Modifications

  • 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol Structural Difference: Additional diol and 2-methoxyphenoxy groups. Takeaway: Hydroxyl groups may reduce toxicity compared to ether-linked substituents, emphasizing the role of functional groups in safety outcomes.
  • 1-(3-Chlorophenyl)propan-2-ol Structural Difference: Chlorine substituent (electron-withdrawing) replaces methoxy (electron-donating). Physicochemical Impact: The chloro group increases lipophilicity (logP ≈ 2.5 vs.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituents logP (Predicted) Solubility (mg/mL) Key Bioactivity
1-(3-Methoxyphenyl)propan-2-ol 3-OCH3 ~1.8 ~50 (in DMSO) N/A
1-(4-Methoxyphenyl)propan-2-ol 4-OCH3 ~1.7 ~60 (in DMSO) High synthetic yield (99%)
1-(3-Chlorophenyl)propan-2-ol 3-Cl ~2.5 ~30 (in DMSO) Enhanced lipophilicity

Biological Activity

1-(3-Methoxyphenyl)propan-2-ol, also known as (2S)-1-(3-methoxyphenyl)propan-2-ol, is a chiral organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound features a propanol backbone with a methoxyphenyl substituent. The presence of a hydroxyl group contributes to its reactivity and biological interactions. Its molecular formula is C10H14O2, and it exhibits chirality, which plays a crucial role in its biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Neuropharmacological Applications : Its structural features allow it to interact with biological macromolecules, potentially modulating enzyme activity or receptor signaling pathways. This interaction is significant in the context of neuropharmacology.

The mechanism of action for this compound primarily involves its interactions with specific receptors and enzymes. The hydroxyl and methoxy groups facilitate hydrogen bonding with biological targets, influencing various biochemical pathways. For instance:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to neurotransmitter receptors or other signaling proteins, affecting cellular responses.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits potential against various pathogens
Anti-inflammatoryMay reduce inflammation in experimental models
NeuropharmacologicalModulates enzyme activity and receptor signaling pathways
CytotoxicityInvestigated for effects on cancer cell lines

Detailed Research Findings

  • Cytotoxicity Studies : In a study assessing the cytotoxic effects of related compounds on breast cancer cells (MCF-7), it was found that structural modifications could enhance cytotoxicity. While specific data on this compound's direct effects were not detailed, the implications for similar structures highlight its potential .
  • Neuroprotective Studies : Research involving neuroblastoma cells has shown that compounds with similar structural motifs can influence pathways related to neurodegeneration. This suggests that this compound might have protective effects against neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)propan-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of 3-methoxyphenol with propylene oxide under acidic catalysis. Optimizing temperature (40–60°C) and catalyst load (e.g., BF₃·Et₂O) improves yields to ~70–80% . Alternative routes include Grignard addition to 3-methoxyacetophenone followed by reduction (NaBH₄ or LiAlH₄), though this may introduce stereochemical complexity . Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.8 ppm, benzylic proton splitting at δ 4.1–4.3 ppm) .

Q. How should researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility profiles can be determined using shake-flask methods in buffered solutions (pH 1–10) at 25°C and 37°C. Polar aprotic solvents (e.g., DMSO) enhance solubility (>50 mg/mL), while aqueous solubility is limited (<1 mg/mL at neutral pH) . Stability studies (HPLC monitoring) show degradation above 60°C or under strong acidic/basic conditions, with esterification or ether cleavage observed . Store at 2–8°C in inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are critical for distinguishing this compound from its structural analogs?

  • Methodological Answer : Key techniques include:

  • NMR : Differentiation from 2-(3-methoxyphenyl)propan-1-ol via coupling patterns (e.g., vicinal coupling in propan-2-ol vs. geminal coupling in propan-1-ol) .
  • IR : Hydroxyl stretch (~3350 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peak at m/z 180.2 (calculated for C₁₀H₁₄O₂) with fragmentation patterns (e.g., loss of H₂O or methoxy group) .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are most effective?

  • Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and hexane/isopropanol (90:10) mobile phase. Resolution factors >1.5 are achievable for enantiomers . Alternatively, derivatization with Mosher’s acid chloride followed by ¹⁹F NMR analysis provides enantiomeric excess (ee) quantification . Computational modeling (DFT) predicts enantiomer stability differences (~0.5 kcal/mol), guiding separation protocols .

Q. What computational strategies predict the biological activity of this compound, particularly in neurotransmitter receptor binding?

  • Methodological Answer : Molecular docking (AutoDock Vina) against β-adrenergic receptors (PDB: 2RH1) identifies potential binding pockets near Ser203 and Asp113 residues. QSAR models (using descriptors like LogP and polar surface area) suggest moderate blood-brain barrier permeability (LogBB = 0.3) . Validate predictions with radioligand assays (³H-dihydroalprenolol displacement) in neuronal cell lines .

Q. How do researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., 3-methoxyphenol purity <95%) or moisture-sensitive catalysts. Replicate experiments under controlled anhydrous conditions (glovebox) and quantify intermediates via GC-MS . Cross-validate yields using orthogonal methods (e.g., gravimetric analysis vs. NMR internal standard) .

Q. What protocols are recommended for impurity profiling of this compound in pharmaceutical intermediates?

  • Methodological Answer : Detect impurities (e.g., 1-(3-methoxyphenyl)propan-1-ol or dimeric ethers) via UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradient. Limit of quantification (LOQ) ≤0.05% is achievable. For structural elucidation, isolate impurities via prep-HPLC and analyze with 2D NMR (HSQC, HMBC) .

Properties

IUPAC Name

1-(3-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7-8,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKFBLWILRREOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345854
Record name 1-(3-methoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34322-78-6
Record name 1-(3-methoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the procedure described in Example 31 (Step 4), isomer (1) of 2-[4-(6-Methoxy-3-methyl-2-phenyl-naphthalen-1-yloxy)-benzylidene]-3-methyl-butyric acid ethyl ester (222-1) (0.159 g, 0.331 mmol), 1 N NaOH (4 mL), EtOH (3 mL) and THF (3 mL) afforded isomer (1) (223-1) 0.139 g (93%) of the title compound. 1H NMR (400 MHz, d-CDCl3): δ 1.22 (d, J=7.0 Hz, 6H), 2.23 (s, 3H), 3.08-3.15 (m, 1H), 3.93 (s, 3H), 6.58 (d, J=8.6 Hz, 2H), 7.04-7.07 (m, 3H), 7.12-7.13 (m, 3H), 7.20-7.28 (m, 4H), 7.54 (d, J=13.4, 2H), 7.76 (d, J=9.1 Hz, 1H).
Name
2-[4-(6-Methoxy-3-methyl-2-phenyl-naphthalen-1-yloxy)-benzylidene]-3-methyl-butyric acid ethyl ester
Quantity
0.159 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Yield
93%

Synthesis routes and methods II

Procedure details

To a cold solution (5° C.) of 1-[3-(methyloxy)phenyl]-2-propanone (75 g, 0.457 mol) in MeOH (500 mL) was added NaBH4 (19 g, 0.502 mol) portion-wise over a period of 0.5 h. The resultant mixture was stirred at that temperature for 1 h. Reaction mixture was quenched with 1 N aqueous HCl (250 mL) and concentrated under reduced pressure to remove most of the methanol. The reaction mixture was extracted with EtOAc (3×150 mL). The combined organic layer was washed with water (1×100 mL), brine (1×100 mL), dried (Na2SO4) and concentrated under reduced pressure to afford the crude product. The reaction mixture was just passed through a pad of silica gel and washed with 1:1 hexanes:EtOAc to afford 75 g (99%) of the title compound. 1H NMR (400 MHz, CDCl3): δ 7.24-7.20 (m, 1H), 6.80-6.75 (m, 3H), 4.02-3.97 (m, 1H), 3.79 (s, 3H), 2.78-2.63 (m, 2H), 1.25-1.19 (m, 3H).
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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